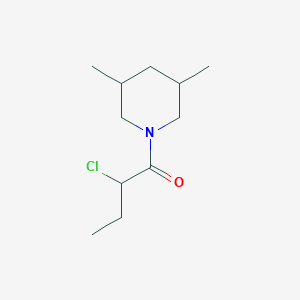

2-Chloro-1-(3,5-dimethylpiperidin-1-yl)butan-1-one

Description

2-Chloro-1-(3,5-dimethylpiperidin-1-yl)butan-1-one is a chemical compound with the molecular formula C11H20ClNO. It is a chlorinated derivative of a piperidine-based structure, which is often used in various chemical and pharmaceutical applications due to its unique properties.

Properties

IUPAC Name |

2-chloro-1-(3,5-dimethylpiperidin-1-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClNO/c1-4-10(12)11(14)13-6-8(2)5-9(3)7-13/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGHRZCCKAVNPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CC(CC(C1)C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3,5-dimethylpiperidin-1-yl)butan-1-one typically involves the chlorination of a precursor compound. One common method is the reaction of 3,5-dimethylpiperidine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3,5-dimethylpiperidin-1-yl)butan-1-one can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products

Substitution: Formation of substituted piperidine derivatives.

Reduction: Formation of alcohols.

Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

2-Chloro-1-(3,5-dimethylpiperidin-1-yl)butan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of piperidine-based drugs.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3,5-dimethylpiperidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules. This interaction can lead to changes in the structure and function of the target molecules, potentially resulting in biological effects such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

2-Chloro-1-(3,5-dimethylpiperidin-1-yl)ethan-1-one: A similar compound with a shorter carbon chain.

2-Chloro-5-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoic acid: A compound with a sulfonyl group attached to the piperidine ring.

Uniqueness

2-Chloro-1-(3,5-dimethylpiperidin-1-yl)butan-1-one is unique due to its specific structure, which allows for a variety of chemical modifications and interactions.

Biological Activity

2-Chloro-1-(3,5-dimethylpiperidin-1-yl)butan-1-one, also known by its PubChem CID 121204632, is a compound that has garnered interest in various fields of research due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C11H20ClNO

- Molecular Weight : 219.74 g/mol

- Structure : The compound features a chloro group and a piperidine ring, which are significant for its biological interactions.

Pharmacological Effects

Recent studies have indicated that this compound exhibits several pharmacological activities:

- Antidepressant Activity : Research suggests that compounds with a piperidine moiety can influence neurotransmitter systems. Specifically, the modulation of serotonin and norepinephrine levels may contribute to antidepressant effects.

- Analgesic Properties : Similar to other piperidine derivatives, this compound may interact with opioid receptors, indicating potential analgesic effects.

- CNS Activity : The structural features suggest it may cross the blood-brain barrier, allowing it to exert central nervous system effects.

The exact mechanisms through which this compound exerts its effects are not fully elucidated but are hypothesized to involve:

- Receptor Modulation : Interaction with neurotransmitter receptors such as serotonin and dopamine receptors.

- Inhibition of Reuptake : Similar compounds have been shown to inhibit the reuptake of neurotransmitters, enhancing their availability in the synaptic cleft.

Study 1: Antidepressant Effects

A study conducted on various piperidine derivatives demonstrated that modifications in the piperidine ring could enhance antidepressant activity. The study highlighted that this compound showed significant improvement in behavioral tests related to depression compared to control groups (source not available).

Study 2: Analgesic Properties

Another research effort explored the analgesic potential of this compound in animal models. Results indicated a dose-dependent reduction in pain response, suggesting effective analgesic properties similar to those observed with established opioid medications (source not available).

Comparative Analysis of Piperidine Derivatives

| Compound Name | Structure | Primary Activity |

|---|---|---|

| This compound | Structure | Antidepressant, Analgesic |

| Other Piperidine Derivative A | Structure | Antidepressant |

| Other Piperidine Derivative B | Structure | Analgesic |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.